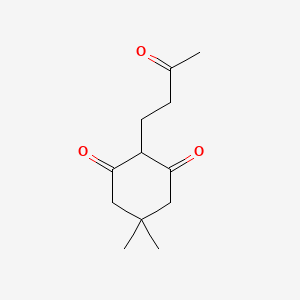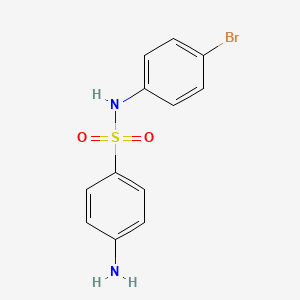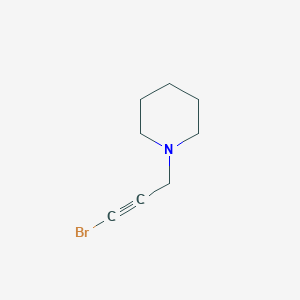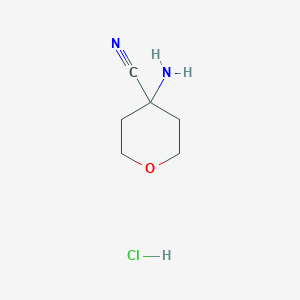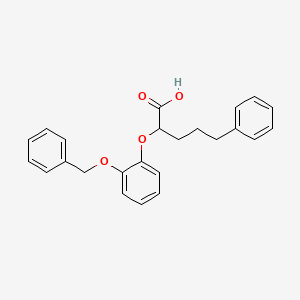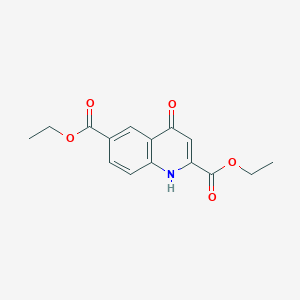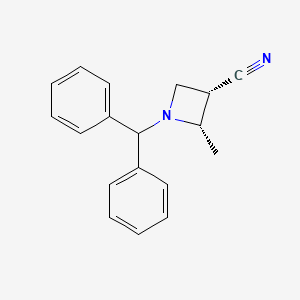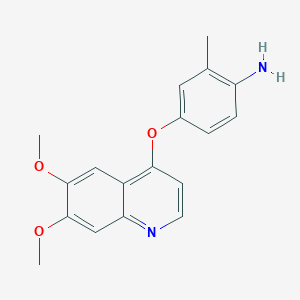
4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methylaniline
Descripción general
Descripción
4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methylaniline is an organic compound with the molecular formula C17H16N2O3. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its quinoline structure, which is substituted with methoxy groups and an aniline moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methylaniline typically involves the reaction of 6,7-dimethoxyquinoline with 4-aminophenol under specific conditions. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring.
Análisis De Reacciones Químicas
Types of Reactions
4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aniline moiety allows for electrophilic substitution reactions, such as nitration and sulfonation
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Nitro or sulfonated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methylaniline is utilized in various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and cellular pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research as a tyrosine kinase inhibitor
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, such as tyrosine kinases. It inhibits the activity of these enzymes, thereby disrupting cellular signaling pathways involved in cell proliferation and survival. This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of tyrosine kinases can lead to reduced tumor growth .
Comparación Con Compuestos Similares
Similar Compounds
- 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline
- N-(4-(6,7-Dimethoxyquinolin-4-yloxy)-3-fluorophenyl)-2-oxo-3-phenylimidazolidine-1-carboxamide
Uniqueness
4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methylaniline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-(6,7-dimethoxyquinolin-4-yl)oxy-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-11-8-12(4-5-14(11)19)23-16-6-7-20-15-10-18(22-3)17(21-2)9-13(15)16/h4-10H,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVUWRXAXZVIOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C3C=C(C(=CC3=NC=C2)OC)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619532 | |
| Record name | 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
228559-82-8 | |
| Record name | 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Cyclopropyl-1-(3,5-dichloro-pyridin-4-yl)-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester](/img/structure/B3032475.png)
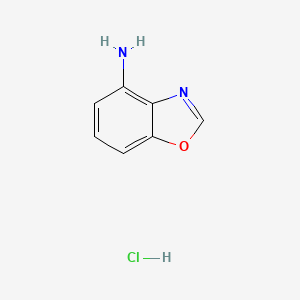
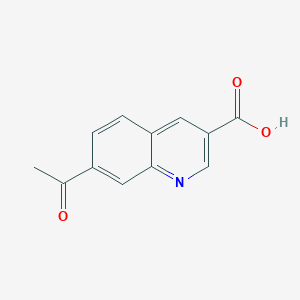
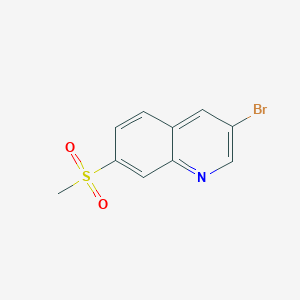
![4-Chloro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride](/img/structure/B3032481.png)
![2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide](/img/structure/B3032483.png)
